2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-15(17-7-5-4-6-8-17)23-21(25)11-18-14-29-22(24-18)28-13-16-9-19(26-2)12-20(10-16)27-3/h4-10,12,14-15H,11,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCOASMRDFCQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.
Attachment of the Benzyl Thioether: The benzyl thioether group is introduced via a nucleophilic substitution reaction where a thiol reacts with a benzyl halide.
Formation of the Acetamide Group: The acetamide group is formed by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the acetamide group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl thioether group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazoles.
Scientific Research Applications
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring and benzyl thioether groups may interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
Substituent Effects on Activity and Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,5-dimethoxybenzyl group (electron-donating) contrasts with compound 19’s trifluoromethylbenzothiazole (electron-withdrawing). Dimethoxy groups may improve solubility and π-stacking, while CF₃ enhances metabolic stability .
- Heterocyclic Core Variations: Thiazole (target compound) vs. triazinoindole (compounds 23–27): Triazinoindole’s planar structure may favor intercalation or protein surface binding, whereas thiazole’s smaller size permits better membrane penetration .
- Side Chain Modifications: The target’s N-(1-phenylethyl) group introduces chirality and steric bulk, which could influence enantioselective binding—a feature absent in simpler arylacetamides like compound 24’s phenoxyphenyl group .
Physicochemical and Crystallographic Properties
- Crystal Packing : N-(1,3-Thiazol-2-yl)acetamides form dimers via N–H···N hydrogen bonds and C–H···π interactions . The target compound’s 3,5-dimethoxybenzyl group may introduce additional π–π stacking, influencing crystallinity or stability.
Biological Activity
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a thiazole derivative notable for its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound features a thiazole ring, a benzyl thioether group, and an acetamide moiety. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving thioamide and α-haloketone precursors.
- Introduction of the Benzyl Thioether : A nucleophilic substitution reaction is performed using a benzyl halide and thiol.
- Acetamide Formation : The final step involves acylation of the amine with an acetic anhydride or acetyl chloride.
These synthetic routes can be optimized for yield and purity using various reagents and conditions such as catalytic processes or continuous flow reactors.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways. For example, one study highlighted the compound's ability to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 in cancerous cells .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 15 | Apoptosis induction |
| A431 | 10 | VEGFR-2 inhibition |
| PC3 | 20 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes related to cancer progression and inflammation. The mechanism likely involves binding to the active sites of these enzymes, thereby altering their activity and contributing to its therapeutic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Molecular Targets : The thiazole ring and benzyl thioether likely facilitate binding to specific enzymes or receptors.
- Induction of Apoptosis : By modulating apoptotic pathways, the compound promotes cell death in cancer cells.
- Inhibition of Growth Factor Signaling : Inhibition of pathways like VEGFR signaling plays a crucial role in limiting tumor growth and metastasis .
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Study on Cancer Cell Lines : A comprehensive evaluation showed that the compound significantly reduced cell viability in HT-29 and A431 cell lines at low concentrations, indicating strong anticancer properties.
- In Vivo Studies : Preliminary animal studies suggest that the compound may reduce tumor size significantly when administered at therapeutic doses, supporting its potential for clinical applications.
Q & A
Q. What are the key synthetic routes for synthesizing 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide, and what critical reaction conditions must be controlled to ensure high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Thioether bond formation between the thiazole intermediate and 3,5-dimethoxybenzyl thiol, requiring anhydrous conditions and catalysts like sodium hydride or triethylamine .
- Step 3: Acetamide coupling using 1-phenylethylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
Critical Conditions: - Temperature control (<60°C to prevent side reactions during thioether formation).
- Use of inert atmosphere (N₂/Ar) to avoid oxidation of sulfur-containing intermediates .
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm for benzyl groups) and thiazole/acetamide functionalities .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., 458.6 g/mol) and detect impurities .
- Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H stretch in thioether precursors) .
- HPLC: Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across different studies?
Methodological Answer:
- Standardized Assays: Conduct parallel bioactivity screens under identical conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines like MCF-7 or HepG2) to isolate variable outcomes .
- Target Profiling: Use computational docking (e.g., AutoDock Vina) to predict binding affinities to bacterial enzymes (e.g., DNA gyrase) versus human kinases (e.g., EGFR) .
- Metabolic Stability Tests: Assess compound degradation in serum to rule out false negatives due to instability .
Q. What strategies are recommended for optimizing the synthetic pathway when encountering low yields during thioether bond formation?
Methodological Answer:
- Catalyst Screening: Test alternatives to NaH, such as DBU or K₂CO₃, to improve nucleophilic substitution efficiency .
- Solvent Optimization: Replace DMF with THF or acetone to enhance solubility of hydrophobic intermediates .
- Reaction Monitoring: Use TLC or in-situ IR to detect intermediate consumption and adjust reaction time dynamically .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Core Modifications: Replace the thiazole ring with oxadiazole (e.g., as in ) to evaluate electronic effects on bioactivity .
- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl moiety to test impacts on target binding .
- Pharmacophore Mapping: Use X-ray crystallography (if available) or molecular dynamics simulations to identify critical hydrogen-bonding interactions .
Q. What experimental approaches are suitable for analyzing the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Degradation: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC-MS over 24–72 hours .
- Oxidative Stress Tests: Expose to H₂O₂ or liver microsomes to simulate metabolic pathways and identify vulnerable functional groups (e.g., thioether oxidation) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point) for this compound?
Methodological Answer:
- Reproducibility Checks: Repeat measurements using calibrated equipment (e.g., DSC for melting point) and standardized solvents (e.g., DMSO for solubility) .
- Inter-laboratory Validation: Collaborate with independent labs to cross-verify data, accounting for batch-to-batch variability in synthesis .
Mechanistic Studies
Q. What techniques are recommended for elucidating the compound’s mechanism of action in cancer cells?
Methodological Answer:
- Flow Cytometry: Assess apoptosis induction (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated vs. untreated cells .
- Western Blotting: Quantify expression of apoptotic markers (e.g., caspase-3) or stress-response proteins (e.g., HSP70) .
- RNA Sequencing: Identify differentially expressed genes to map pathways affected by the compound (e.g., p53 or MAPK signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
